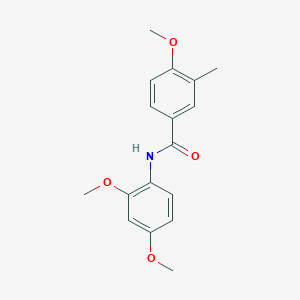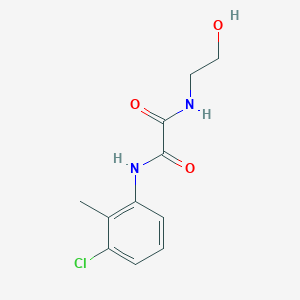
N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide, also known as DIMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMEB belongs to the class of benzamide derivatives and has been studied extensively for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide is not fully understood, but it has been proposed to involve the modulation of various signaling pathways. In cancer cells, this compound has been found to inhibit the activity of Akt and ERK signaling pathways, which are involved in cell survival and proliferation. In inflammation cells, this compound has been shown to inhibit the activation of NF-κB signaling pathway, which is a key regulator of the inflammatory response. In neurodegenerative disorder cells, this compound has been found to activate the Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion. In inflammation cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder cells, this compound has been found to protect neurons against oxidative stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Therefore, the use of appropriate solvents and delivery systems may be required to optimize the efficacy of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore the structure-activity relationship of this compound and to design more potent and selective analogs. Furthermore, the development of new delivery systems and formulations may enhance the bioavailability and pharmacokinetics of this compound and improve its therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-9-12(5-8-15(11)21-3)17(19)18-14-7-6-13(20-2)10-16(14)22-4/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFKICXNBPEPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-chlorobenzamide](/img/structure/B4686315.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4686316.png)
![N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide](/img/structure/B4686331.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4686343.png)

![2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)

![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4686388.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4686394.png)
![4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4686402.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4686404.png)
![2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686408.png)
